molecular formula C14H7BrCl2O3 B3663332 (4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate

(4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate

Cat. No.: B3663332
M. Wt: 374.0 g/mol
InChI Key: CLOQKAMBAAPQKX-UHFFFAOYSA-N
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Description

(4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a bromo-substituted formylphenyl group and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate typically involves the esterification of 4-bromo-2-formylphenol with 2,5-dichlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of (4-Bromo-2-hydroxyphenyl) 2,5-dichlorobenzoate.

    Oxidation: Formation of (4-Bromo-2-carboxyphenyl) 2,5-dichlorobenzoate.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the interactions of aromatic esters with biological macromolecules. It may also serve as a probe to investigate enzyme-catalyzed reactions involving ester hydrolysis.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure makes it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The aromatic rings and halogen substituents may also contribute to binding affinity and specificity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-hydroxyphenyl) 2,5-dichlorobenzoate
  • (4-Bromo-2-carboxyphenyl) 2,5-dichlorobenzoate
  • (4-Bromo-2-methylphenyl) 2,5-dichlorobenzoate

Uniqueness

(4-Bromo-2-formylphenyl) 2,5-dichlorobenzoate is unique due to the presence of both a formyl group and a bromo substituent on the phenyl ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2O3/c15-9-1-4-13(8(5-9)7-18)20-14(19)11-6-10(16)2-3-12(11)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOQKAMBAAPQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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